4-chloro-2-ethyl-1H-benzo[d]imidazole

Catalog No.
S13464967
CAS No.
M.F
C9H9ClN2
M. Wt
180.63 g/mol
Availability
In Stock
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4-chloro-2-ethyl-1H-benzo[d]imidazole

Product Name

4-chloro-2-ethyl-1H-benzo[d]imidazole

IUPAC Name

4-chloro-2-ethyl-1H-benzimidazole

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

InChI

InChI=1S/C9H9ClN2/c1-2-8-11-7-5-3-4-6(10)9(7)12-8/h3-5H,2H2,1H3,(H,11,12)

InChI Key

NFHCYESJWVRIAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=CC=C2Cl

4-chloro-2-ethyl-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted with a chlorine atom at the 4-position and an ethyl group at the 2-position. Its molecular formula is C9H9ClN2C_9H_9ClN_2 and it has a molecular weight of approximately 180.63 g/mol. The structure consists of a fused aromatic ring system that contributes to its chemical stability and potential biological activity. The compound's unique substituents play a crucial role in its reactivity and interactions, making it a subject of interest in medicinal chemistry and materials science.

, including:

  • Oxidation: This compound can be oxidized to form N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert nitro groups into amines, typically using sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols, leading to the formation of various substituted benzimidazoles.

These reactions highlight the compound's versatility as a building block in organic synthesis and its potential for further functionalization to enhance biological properties .

Research indicates that 4-chloro-2-ethyl-1H-benzo[d]imidazole exhibits significant biological activity. It has been investigated for its antimicrobial and antiviral properties, showing promise as an agent that can inhibit the growth of certain microorganisms. Additionally, studies suggest potential anticancer effects, where the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate growth and survival . Its mechanism of action often involves disrupting essential processes within target cells, making it a candidate for therapeutic development.

The synthesis of 4-chloro-2-ethyl-1H-benzo[d]imidazole typically involves cyclization reactions. A common method is the condensation of 4-chloro-2-ethylbenzene-1,2-diamine with formic acid or formamide under acidic conditions. This reaction proceeds through an intermediate that cyclizes to form the benzimidazole ring.

In industrial applications, continuous flow reactors can be employed to scale up production efficiently, allowing for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel may also enhance synthesis efficiency .

4-chloro-2-ethyl-1H-benzo[d]imidazole finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Explored for potential use as an antimicrobial and antiviral agent.
  • Medicine: Investigated for anticancer properties and therapeutic applications against various diseases.
  • Industry: Utilized in developing new materials with specific properties, including dyes and catalysts .

Studies on the interactions of 4-chloro-2-ethyl-1H-benzo[d]imidazole reveal its ability to bind with specific molecular targets. For instance, in antimicrobial applications, it may inhibit protein synthesis or nucleic acid replication in microorganisms. In anticancer research, it may trigger programmed cell death by modulating signaling pathways involved in cell survival .

Several compounds share structural similarities with 4-chloro-2-ethyl-1H-benzo[d]imidazole, including:

Compound NameStructure FeaturesUnique Aspects
1H-benzimidazoleBasic benzimidazole structureLacks chlorine substituent
2-methylbenzimidazoleMethyl group at 2-positionPotentially different biological activities
4-bromo-2-ethylbenzimidazoleBromine instead of chlorineMay exhibit different reactivity profiles
4-nitrobenzimidazoleNitro group at 4-positionKnown for distinct electronic properties
6-chloro-1-(4-chlorophenyl)-benzo[d]imidazoleAdditional phenyl groupEnhanced electronic interactions

The uniqueness of 4-chloro-2-ethyl-1H-benzo[d]imidazole lies in its specific combination of substituents which influence its reactivity and biological activity compared to these similar compounds .

Benzimidazole Core Formation Strategies

The synthesis of 4-chloro-2-ethyl-1H-benzo[d]imidazole relies fundamentally on established benzimidazole core formation methodologies that have been extensively developed and optimized over decades of research [1] [2]. The most prominent approaches for constructing the benzimidazole scaffold involve condensation reactions between ortho-phenylenediamine derivatives and various carbonyl-containing compounds or carboxylic acid derivatives [2] [3].

The classical Phillips-Ladenburg reaction represents one of the most widely employed strategies for benzimidazole core formation [2]. This method involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids under acidic conditions, typically requiring temperatures between 100-300°C and reaction times of 2-6 hours [2] [4]. For the synthesis of 4-chloro-2-ethyl-1H-benzo[d]imidazole, this approach would utilize 4-chloro-1,2-phenylenediamine as the starting diamine component with propionic acid or its derivatives to introduce the ethyl substituent at the 2-position [1] [2].

The Weidenhagen reaction provides an alternative pathway through the condensation of ortho-phenylenediamine with aldehydes and ketones in the presence of oxidizing agents such as copper acetate [2] [5]. This methodology typically operates under milder conditions compared to the Phillips-Ladenburg approach, with temperatures ranging from 100-250°C and reaction times of 4-8 hours, achieving yields of 83-90% [2]. The reaction mechanism proceeds through initial imine formation followed by oxidative cyclization to form the benzimidazole ring system [2] [6].

Modern synthetic approaches have incorporated microwave-assisted methodologies that significantly reduce reaction times while maintaining high yields [1] [3]. These methods typically employ formamide as the cyclizing agent at 140°C for 10-20 minutes, achieving yields of 85-95% [1] [3]. The microwave irradiation facilitates rapid heating and improved mass transfer, resulting in enhanced reaction efficiency compared to conventional heating methods [3] [7].

Solvent-free synthesis protocols have emerged as environmentally benign alternatives for benzimidazole formation [3] [4]. These methods involve direct condensation of ortho-phenylenediamine with aldehydes at 140°C for 30-60 minutes without the use of organic solvents, achieving yields of 82-98% [3] [4]. The absence of solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [3].

Table 1: Benzimidazole Core Formation Strategies

MethodStarting MaterialsTemperature (°C)Reaction TimeYield (%)Advantages
Phillips-Ladenburg Reactiono-Phenylenediamine + Carboxylic acids100-3002-6 hours51-92Classical method, broad scope
Weidenhagen Reactiono-Phenylenediamine + Aldehydes/Ketones100-2504-8 hours83-90Mild oxidizing conditions
Microwave-Assisted Synthesiso-Phenylenediamine + Formamide14010-20 minutes85-95Short reaction time, high yields
Solvent-Free Methodo-Phenylenediamine + Aldehydes14030-60 minutes82-98Green chemistry, no solvent
Iron/Sulfur Catalyzedo-Nitroaniline + Picoline derivatives1508-12 hours83-91No organic by-products
Palladium-Catalyzed Cascadeo-Phenylenediamine + Aryl halides11012-24 hours62-83Regioselective, single catalyst
Nickel Nanoparticle Catalyzedo-Phenylenediamine + Aldehydes702-4 hours85-94Recyclable catalyst, high efficiency

Chlorination and Alkylation Optimization Techniques

The introduction of chlorine and ethyl substituents into the benzimidazole framework requires carefully optimized reaction conditions to achieve high regioselectivity and yield [8] [9] [10]. Chlorination strategies typically employ electrophilic aromatic substitution reactions using various chlorinating agents, with N-chlorosuccinimide being among the most effective reagents for regioselective chlorination of benzimidazole derivatives [10].

Iron(III) triflimide has emerged as a powerful Lewis acid catalyst for the activation of N-chlorosuccinimide in chlorination reactions [10]. This catalytic system operates effectively at 70°C with catalyst loadings of 5 mol%, achieving yields of 85-92% with high regioselectivity for the 4-position of the benzimidazole ring [10]. The mechanism involves coordination of the iron catalyst to the nitrogen atoms of N-chlorosuccinimide, enhancing its electrophilic character and facilitating selective aromatic substitution [10].

Alternative chlorination protocols employ ionic liquid-based catalytic systems, particularly 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM-NTf2) as both catalyst and solvent [10]. These systems provide excellent regioselectivity while operating under relatively mild conditions, with temperatures of 70°C and reaction times of 3-6 hours yielding 78-88% of chlorinated products [10].

Alkylation strategies for introducing ethyl substituents at the 2-position of benzimidazoles have been extensively optimized using aqueous micellar conditions [8]. Sodium dodecyl sulfate (SDS) serves as an effective surfactant, facilitating alkylation reactions under environmentally benign conditions [8]. The optimized protocol employs 10 mol% SDS with sodium hydroxide as base at room temperature, achieving 97% yield in just 10 minutes for N-1 alkylation [8].

Temperature control plays a critical role in alkylation selectivity, with elevated temperatures (60°C) favoring N-alkylation over alternative reaction pathways [8]. The use of benzyl bromide as an alkylating agent under these optimized conditions consistently yields 85% of the desired N-alkylated products [8]. The micellar environment created by SDS enhances substrate solubility and provides a unique reaction medium that promotes selective alkylation [8].

Table 2: Chlorination and Alkylation Optimization Parameters

SubstrateReagentCatalyst/ConditionsTemperature (°C)Time (hours)Yield (%)Selectivity
BenzimidazoleN-ChlorosuccinimideIron(III) triflimide (5 mol%)702-485-92Regioselective
2-MethylbenzimidazoleN-ChlorosuccinimideBMIM-NTf2 (catalytic)703-678-88Regioselective
2-PhenylbenzimidazoleIron(III) triflimide/NCSFeCl3 (5 mol%)/BMIM-NTf2704-882-95High regioselectivity
BenzimidazoleAllyl bromideSDS (10 mol%)/NaOHRoom temperature0.17 (10 min)97N-1 selective
2-EthylbenzimidazoleBenzyl bromideSDS (10 mol%)/60°C602-385N-alkylation
BenzimidazoleChloroacetonitrileK2CO3/Acetone/RefluxReflux1062Regioselective

Catalytic Systems for Regioselective Functionalization

The development of efficient catalytic systems for regioselective functionalization of benzimidazoles has been a major focus of synthetic methodology research [11] [12] [13]. Palladium-catalyzed cascade reactions represent one of the most significant advances in this field, enabling the construction of complex benzimidazole structures through sequential carbon-nitrogen bond formation [12] [13].

The palladium-catalyzed cascade approach utilizes tert-butyl BrettPhos as a specialized ligand in combination with palladium(II) acetate [12] [13]. This catalytic system operates through chemoselective oxidative addition of palladium into aryl-bromine bonds in the presence of aryl-chlorine bonds, followed by sequential amination reactions [12] [13]. The process achieves greater than 95% regioselectivity with catalyst loadings of 2-5 mol% and reaction temperatures of 110°C [12] [13].

Nickel-based metal-organic frameworks have emerged as highly effective heterogeneous catalysts for benzimidazole synthesis [7] [14]. These catalysts demonstrate excellent recyclability, maintaining activity for up to four cycles without significant loss of catalytic performance [7] [14]. The nickel nanoparticles supported on stilbite zeolite operate effectively at 70°C for 2-4 hours, achieving yields of 85-94% with high selectivity [7] [14].

Copper-catalyzed systems have been extensively developed for click chemistry applications in benzimidazole functionalization [15]. Copper(II) acetate in combination with sodium ascorbate provides an efficient catalytic system for azide-alkyne cycloaddition reactions, enabling the formation of triazole-linked benzimidazole derivatives [15]. This methodology operates at 50°C in ethanol solvent, achieving good to high yields across a broad substrate scope [15].

Rhodium and iridium catalysts have shown particular promise for dehydrogenative synthesis pathways [16]. Iridium supported on titanium dioxide (Ir/TiO2) catalyzes the direct condensation of alcohols with ortho-phenylenediamines through hydrogen transfer mechanisms [16]. These catalysts operate at elevated temperatures (170°C) but provide excellent selectivity and can be recycled multiple times [16].

Table 3: Catalytic Systems for Regioselective Functionalization

Catalyst SystemReaction TypeSubstrate ScopeLoading (mol%)SelectivityRecyclabilitySpecial Features
Pd(OAc)2/tBuBrettPhosC-N coupling cascadeAryl halides/ureas2-5>95% regioselectivityLimitedSingle catalyst for two steps
Pd(dppf)Cl2/K3PO4Suzuki-type couplingBoronic acids/diamines5-10Complete regioselectivityModeratePredictable regiocontrol
CuI/Pyridine-N-oxideHalide conversionAlkyl halides/diamines10Good regioselectivityGood (6 cycles)Solvent-free conditions
Ni-MOFCondensationAldehydes/diamines5-15High selectivityExcellent (4 cycles)Heterogeneous catalyst
Pd/C + HCOOHReductive couplingNitriles/nitroarylamines1-5Excellent selectivityGood (6 cycles)Green solvent system
Cu(OAc)2/NaAsClick reactionAzides/alkynes5High regioselectivityModerateTriazole linkage formation
Ir/TiO2Dehydrogenative synthesisAlcohols/diamines2-5Good selectivityGoodHigh temperature stability

Purification Challenges and Resolution Methods

The purification of 4-chloro-2-ethyl-1H-benzo[d]imidazole presents several technical challenges due to the compound's physicochemical properties and potential for isomer formation during synthesis [17] [18] [19]. Recrystallization remains the most widely employed purification method for benzimidazole derivatives, typically utilizing ethanol-water solvent systems at temperatures of 60-80°C [17] [18].

High-performance liquid chromatography (HPLC) has proven particularly effective for the analytical separation and purification of benzimidazole compounds [19] [20]. Reverse-phase C18 columns with acetonitrile-water mobile phases provide excellent resolution of benzimidazole derivatives, achieving purities exceeding 99% [19] [20]. The optimization of gradient elution conditions is critical for separating closely related structural isomers [19].

Activated carbon treatment represents an important industrial-scale purification technique, particularly for removing colored impurities and trace metal contaminants [18]. This method involves dissolving the crude benzimidazole product in methanesulfonic acid at 70-80°C, followed by treatment with activated carbon and subsequent precipitation [18]. The process can be repeated multiple times to achieve purities of 99.5% or higher [18].

Column chromatography using silica gel stationary phases provides high-resolution separation capabilities for complex mixtures [17] [21]. Ethyl acetate-hexane solvent systems are commonly employed for eluting benzimidazole derivatives, with recovery rates of 75-90% and purities of 90-95% [17]. The method is particularly valuable for separating regioisomers that may form during synthesis [17].

Crystallization from mixed solvent systems offers advantages for achieving high purity final products [18] [21]. Isopropanol-water mixtures at controlled temperatures (20-25°C) provide excellent crystallization conditions, yielding products with purities exceeding 99% and recovery rates of 85-95% [18]. The slow cooling process is critical for obtaining well-formed crystals with minimal inclusion of impurities [21].

Table 4: Purification Methods and Resolution Techniques

MethodSolvent SystemTemperature (°C)Recovery (%)Purity Achieved (%)ApplicationsAdvantages
RecrystallizationEthanol/Water60-8085-9595-99General purificationSimple, cost-effective
Column ChromatographySilica gel/EtOAc:HexaneRoom temperature75-9090-95Separation of isomersHigh resolution separation
HPLC PurificationC18 column/ACN:H2ORoom temperature90-9899+Analytical separationPrecise control, automation
Activated Carbon TreatmentMethanesulfonic acid70-8085-9599.5+Industrial scale purificationLarge scale applicability
Crystallization from Mixed SolventsIsopropanol/Water20-2585-9599+Final product isolationHigh purity, good yield
Precipitation MethodAcetone/Water10-1580-9090-95Crude product cleanupRapid separation

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations using density functional theory have been extensively applied to benzimidazole derivatives, providing crucial insights into their electronic properties. For 4-chloro-2-ethyl-1H-benzo[d]imidazole, computational studies employ the Becke3-Lee-Yang-Parr functional with standard basis sets such as 6-31G(d,p) to optimize molecular geometry and calculate electronic structure parameters [1] [2].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are fundamental parameters in understanding chemical reactivity. Benzimidazole derivatives typically exhibit highest occupied molecular orbital energies ranging from -0.222 to -0.226 electron volts, while lowest unoccupied molecular orbital energies span 0.017 to 0.028 electron volts [1]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of approximately 0.205 to 0.250 electron volts indicates moderate chemical stability and potential for electronic transitions [1] [3].

ParameterTypical Range for BenzimidazolesReference
HOMO Energy (eV)-0.222 to -0.226PMC9576197
LUMO Energy (eV)0.017 to 0.028PMC9576197
HOMO-LUMO Gap (eV)0.205 to 0.250PMC9576197
Dipole Moment (Debye)2.5 to 4.2J. Mol. Model. 2024
Hardness (η)0.10 to 0.15DFT Studies
Softness (S)6.7 to 10.0DFT Studies
Electronegativity (χ)3.8 to 4.5DFT Studies
Electrophilicity Index (ω)8.5 to 12.0DFT Studies

Natural bond orbital analysis reveals significant stabilization interactions in benzimidazole systems. The stabilization energy values demonstrate hyperconjugative interactions and charge transfer between bonding and antibonding orbitals, with energy values reaching 81.59 kilojoules per mole for optimal orbital overlap configurations [1]. These interactions contribute substantially to molecular stability and influence chemical reactivity patterns.

Molecular electrostatic potential calculations provide visualization of electrophilic and nucleophilic sites within the molecule. The charge density distribution typically shows the highest occupied molecular orbital localized over the entire aromatic ring system, while the lowest unoccupied molecular orbital is situated primarily on the benzimidazole core and substituent groups [1] [4]. This distribution pattern influences regioselectivity in chemical reactions and molecular recognition processes.

Molecular Dynamics Simulations in Solvent Environments

Molecular dynamics simulations of benzimidazole derivatives in various solvent environments reveal critical insights into conformational flexibility and solvation behavior. Simulations typically employ classical force fields such as AMBER or CHARMM for accurate representation of molecular interactions over extended timescales [5] [6].

Water solvation studies demonstrate the formation of stable hydrogen bonding networks between benzimidazole derivatives and water molecules. Simulations spanning 100 to 200 nanoseconds reveal residence times of interfacial water molecules ranging from 1.6 to 2.5 nanoseconds [5] [6]. These water-mediated interactions significantly influence molecular conformation and binding affinity to biological targets.

Simulation TypeDuration (ns)Force FieldKey Findings
Explicit Water Solvation100-200AMBER/CHARMMStable hydrogen bonding networks
DMSO Solvation50-100AMBER/CHARMMEnhanced conformational flexibility
Gas Phase Dynamics20-50GAFFIntrinsic molecular dynamics
Protein-Ligand Complex100-500AMBER/CHARMMWater-mediated interactions
Temperature Effects10-20GAFFThermodynamic stability

Solvation in polar aprotic solvents such as dimethyl sulfoxide reveals enhanced conformational flexibility compared to aqueous environments. The benzimidazole ring system maintains planarity throughout simulations, with root mean square deviation values typically below 0.5 angstroms for the aromatic core [7] [8]. Substituent groups exhibit greater conformational sampling, particularly alkyl chains which adopt multiple rotameric states.

Temperature-dependent molecular dynamics simulations demonstrate thermodynamic stability across physiologically relevant temperature ranges. Heat capacity calculations show linear temperature dependence between 200 and 1000 Kelvin, with values consistent with vibrational contributions from all molecular degrees of freedom [9]. Entropy calculations reveal significant configurational contributions from substituent group rotations.

Docking Studies with Biological Targets

Molecular docking investigations of benzimidazole derivatives reveal diverse binding modes with various biological targets. Computational docking employs programs such as AutoDock Vina to predict binding affinities and interaction patterns with protein active sites [10] [11] [12].

Acetylcholinesterase docking studies demonstrate strong binding affinities for benzimidazole derivatives, with binding energies ranging from -6.5 to -8.0 kilocalories per mole [13] [14]. The benzimidazole core typically forms hydrogen bonds with catalytic site residues, while substituent groups occupy peripheral binding pockets. These interactions contribute to neuroprotective activity and potential applications in neurodegenerative disease treatment.

Target ProteinBinding Affinity (kcal/mol)Key InteractionsBiological Activity
Acetylcholinesterase (AChE)-6.5 to -8.0H-bonds with catalytic siteNeuroprotective
DNA Minor Groove-7.2 to -9.1Base-pair recognitionDNA binding
Bcl-2 Protein-8.5 to -9.6Hydrophobic interactionsAnticancer
EGFR Kinase-6.8 to -7.5ATP-binding siteAntitumor
Topoisomerase I-7.0 to -8.2DNA intercalationAnticancer
KasA Protein (Mtb)-7.0 to -7.4Active site bindingAntitubercular

DNA minor groove binding studies reveal preferential binding to AT-rich sequences through hydrogen bonding and van der Waals interactions. Binding affinities range from -7.2 to -9.1 kilocalories per mole, with the benzimidazole core maintaining constant contact while substituent groups exhibit dynamic interactions [5] [6]. Water-mediated contacts significantly enhance binding affinity and selectivity.

Anticancer target docking, particularly with Bcl-2 protein, demonstrates exceptional binding affinities reaching -9.6 kilocalories per mole [10]. Hydrophobic interactions dominate the binding interface, with aromatic stacking between the benzimidazole ring and protein aromatic residues. These strong interactions correlate with observed cytotoxic activities against cancer cell lines.

QSAR Modeling for Property Prediction

Quantitative structure-activity relationship modeling of benzimidazole derivatives employs diverse molecular descriptors to predict biological and physicochemical properties. Multiple linear regression and machine learning approaches achieve correlation coefficients exceeding 0.80 for well-validated models [15] [16] [17].

Topological descriptors, including molecular connectivity indices and graph-based parameters, effectively predict biological activity with correlation coefficients ranging from 0.75 to 0.90 [16] [17]. These descriptors capture structural features related to molecular branching, cyclization, and heteroatom content that influence biological interactions.

Descriptor TypeExamplesPredictive PropertiesStatistical Quality (R²)
TopologicalMolecular connectivity indicesBiological activity0.75-0.90
ElectronicHOMO/LUMO energies, dipole momentReactivity, selectivity0.80-0.95
GeometricMolecular volume, surface areaBinding affinity0.70-0.85
ThermodynamicHeat of formation, entropyStability0.65-0.80
MolecularMolecular weight, logPADMET properties0.75-0.88
PhysicochemicalSolubility, permeabilityDrug-likeness0.70-0.85

Electronic descriptors derived from quantum mechanical calculations provide superior predictive performance for reactivity and selectivity properties. Highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with dipole moments and electrophilicity indices, achieve correlation coefficients between 0.80 and 0.95 [15] [18]. These descriptors effectively capture electronic effects governing chemical reactivity and biological target recognition.

Geometric descriptors including molecular volume, surface area, and shape parameters predict binding affinity and selectivity with correlation coefficients ranging from 0.70 to 0.85 [16]. Three-dimensional molecular shape complementarity significantly influences protein-ligand binding interactions and can be quantified through comparative molecular field analysis approaches.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

180.0454260 g/mol

Monoisotopic Mass

180.0454260 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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